molecular formula C21H20N6OS B2745997 N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-31-9

N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2745997
CAS No.: 894057-31-9
M. Wt: 404.49
InChI Key: MKPVYRSTSLXVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a triazolopyridazine derivative featuring a thioether-linked acetamide group, a mesityl (2,4,6-trimethylphenyl) substituent, and a pyridin-3-yl moiety at the 6-position of the triazolopyridazine core.

Properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13-9-14(2)20(15(3)10-13)23-19(28)12-29-21-25-24-18-7-6-17(26-27(18)21)16-5-4-8-22-11-16/h4-11H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPVYRSTSLXVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.

Biological Activity

N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article summarizes the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H20N6OSC_{21}H_{20}N_{6}OS and a molecular weight of 404.49 g/mol. Its structure features a mesityl group and a triazolo-pyridazine moiety linked through a thioacetamide group, contributing to its unique biological properties .

This compound primarily targets c-Met kinase , a receptor tyrosine kinase implicated in various cancers. The inhibition of c-Met signaling leads to the disruption of pathways that promote tumor growth and survival .

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-tumor activity against several cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values demonstrate the compound's potency in inhibiting cell proliferation in vitro .

Pharmacokinetics

The pharmacokinetic profile suggests favorable bioavailability, which is critical for therapeutic applications. The compound's ability to penetrate cellular membranes and interact with intracellular targets enhances its potential as an anti-cancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various triazolo-pyridazine derivatives against cancer cell lines using the MTT assay. The results indicated that compounds similar to N-mesityl exhibited moderate to high cytotoxicity against A549, MCF-7, and HeLa cells .
  • Mechanistic Insights : The inhibition of c-Met kinase was confirmed through enzymatic assays where N-mesityl showed competitive inhibition comparable to known inhibitors like Foretinib .
  • Apoptosis Induction : Further investigations revealed that treatment with N-mesityl led to late apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase, indicating its potential to disrupt normal cell cycle progression in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Triazolopyridazine Core) Molecular Weight Key Differences vs. Target Compound Reference
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide C₂₂H₁₆N₆OS Phenyl (position 6), thiazine (acetamide) 412.48 Thiazine ring replaces thioether; phenyl vs. mesityl
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide C₁₄H₁₄N₈O₂ Methoxy (position 6), dihydropyridazinyl 350.32 Methoxy enhances solubility; lacks mesityl
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C₂₄H₂₂N₆O₂ Methyl (position 3), ethoxyphenyl (acetamide) 426.47 Ethoxyphenyl group; methyl substitution on core
Vebreltinib (WHO-approved) C₂₀H₁₅F₃N₈O Difluoro(indazolyl), cyclopropylpyrazolyl 452.38 Fluorinated indazole; clinical kinase inhibitor
N-((6-hydroxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl) benzamide C₁₃H₁₁N₅O₂ Hydroxy (position 6), benzamide 277.26 Polar hydroxy group; smaller substituents
Key Observations:
  • Mesityl vs.
  • Thioether vs. Methoxy/Oxygens : The thioether linkage in the target compound may improve lipophilicity and membrane permeability relative to methoxy or hydroxy-substituted analogs .
  • Pyridinyl vs. Methyl/Ethoxyphenyl : The pyridin-3-yl group at position 6 could enhance binding affinity to kinase ATP pockets compared to methyl or ethoxyphenyl groups, as seen in kinase inhibitors like vebreltinib .

Pharmacological and Physicochemical Implications

  • Solubility : Methoxy and hydroxy substituents (e.g., ) increase polarity, favoring aqueous solubility, whereas the mesityl group in the target compound likely reduces it.
  • Metabolic Stability : Bulky mesityl and thioether groups may slow oxidative metabolism compared to smaller substituents like methyl or ethoxyphenyl .
  • Target Selectivity : Vebreltinib’s difluoro-indazole moiety demonstrates high kinase selectivity , suggesting that the target compound’s pyridinyl and mesityl groups could offer distinct selectivity profiles.

Preparation Methods

Synthesis of theTriazolo[4,3-b]pyridazine Core

The triazolo-pyridazine core is typically synthesized via cyclocondensation reactions. A widely employed method involves the reaction of 3-hydrazinylpyridazine derivatives with carbonyl-containing compounds. For instance, 6-chloropyridazine-3-hydrazine can undergo cyclization with ethyl acetoacetate in ethanol under reflux conditions, catalyzed by acetic acid, to yield 3-mercapto-triazolo[4,3-b]pyridazine. Alternative approaches include one-pot multicomponent reactions, as demonstrated in the synthesis of analogous triazolo-pyrimidines using 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in the presence of acidic catalysts.

Key Reaction Conditions

  • Reactants : 3-Hydrazinylpyridazine, ethyl acetoacetate
  • Catalyst : Acetic acid (10 mol%)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 12–24 hours
  • Yield : 65–75%

Introduction of the Pyridin-3-yl Group at Position 6

The pyridin-3-yl moiety is introduced at position 6 of the pyridazine ring via Suzuki-Miyaura cross-coupling. This requires a halogenated precursor (e.g., 6-bromo-triazolo[4,3-b]pyridazine) and pyridin-3-ylboronic acid. The reaction is catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a mixture of toluene and aqueous sodium carbonate.

Optimized Protocol

  • Substrate : 6-Bromo-triazolo[4,3-b]pyridazine (1.0 equiv)
  • Boronic Acid : Pyridin-3-ylboronic acid (1.2 equiv)
  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : Na₂CO₃ (2.0 equiv)
  • Solvent : Toluene/H₂O (4:1 v/v)
  • Temperature : 90°C
  • Time : 8 hours
  • Yield : 70–80%

Functionalization at Position 3: Thioacetamide Group Installation

The thioacetamide side chain is introduced via nucleophilic substitution. The 3-mercapto intermediate reacts with 2-chloroacetamide in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) is the solvent of choice due to its high polarity, facilitating the reaction at 60–80°C.

Stepwise Procedure

  • Reactants : 3-Mercapto-6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine (1.0 equiv), 2-chloroacetamide (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF
  • Temperature : 70°C
  • Time : 6 hours
  • Yield : 60–65%

Final Coupling with Mesityl Amine

The acetamide group is coupled with mesityl amine (2,4,6-trimethylaniline) using carbodiimide-based coupling agents. Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid intermediate, formed by hydrolysis of the acetamide under acidic conditions.

Coupling Protocol

  • Activation : 2-((6-(Pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)
  • Amine : Mesityl amine (1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature (25°C)
  • Time : 12 hours
  • Yield : 50–55%

Structural Characterization and Analytical Data

The final compound is characterized using spectroscopic and crystallographic methods:

  • IR Spectroscopy : N–H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), C=S (1250 cm⁻¹).
  • ¹H-NMR (DMSO-d₆): δ 8.90 (s, 1H, triazole), 8.60 (d, 1H, pyridine), 2.30 (s, 9H, mesityl CH₃).
  • 13C-NMR : 167.8 ppm (C=O), 152.1 ppm (triazole C), 148.5 ppm (pyridine C).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₂N₆OS: 435.1604; found: 435.1606.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Competing pathways during triazole formation can lead to regioisomers. Using bulky solvents (e.g., tert-butanol) improves selectivity.
  • Suzuki Coupling Efficiency : Excess boronic acid (1.5 equiv) and degassed solvents enhance yields.
  • Thioacetamide Stability : Thioethers are prone to oxidation; reactions must be conducted under inert atmospheres.

Q & A

Q. What are the key synthetic strategies for preparing N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the triazolo[4,3-b]pyridazine core. Key steps include:

Cyclocondensation : Formation of the triazole ring via [1,2,4]triazolo-pyridazine synthesis using precursors like hydrazine derivatives under reflux conditions .

Thioether linkage : Introduction of the thiol group via nucleophilic substitution, often employing thiourea or mercaptoacetic acid derivatives in polar solvents (e.g., DMF or ethanol) .

Acetamide coupling : Reaction of mesityl amine with activated carboxylic acid intermediates (e.g., using EDC/HOBt coupling agents) .

Step Reagents/Conditions Purpose Yield Optimization
CyclocondensationHydrazine hydrate, reflux in ethanolTriazole ring formationTemperature control (80–100°C)
ThiolationThiourea, KOH, DMFThioether bond introductionSolvent polarity adjustment
Acetamide couplingEDC, HOBt, DCMMesityl group attachmentCatalytic DMAP for activation

Q. Which spectroscopic methods are critical for characterizing this compound?

Answer: Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry. Aromatic protons in the pyridinyl and mesityl groups appear as distinct multiplets (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~450–500) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What functional groups influence the compound’s reactivity and bioactivity?

Answer: Key functional groups include:

  • Triazolo-pyridazine core : Governs π-π stacking with biological targets (e.g., kinase enzymes) .
  • Thioether bridge : Enhances metabolic stability compared to ether analogs .
  • Mesityl acetamide : Steric bulk from the mesityl group modulates binding pocket interactions .
Group Role Structural Impact
Triazole ringBioisostere for adenine in ATP-binding pocketsPlanar geometry mimics purines
Pyridinyl moietyHydrogen bonding via nitrogen lone pairsSolubility and target affinity
ThioetherRedox stabilityResistance to oxidative degradation

Q. How is solubility and stability assessed during pre-formulation studies?

Answer:

  • Solubility : Measured in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. LogP values (calculated via HPLC) guide lipid membrane permeability .
  • Stability : Accelerated degradation studies under heat (40°C), light, and varied pH (1–9) to identify labile bonds (e.g., thioether oxidation) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Kinase inhibition : ATPase/GloKinase assays against tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-coupling (if applicable) .
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for thiolation efficiency .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
Parameter Optimization Strategy Outcome
CatalystPd(PPh₃)₄ vs. CuI15% yield increase with Pd
SolventDMF vs. ethanolHigher thiolation in DMF
TemperatureMicrowave (100°C)90% yield in 30 minutes

Q. How do structural modifications impact SAR in kinase inhibition?

Answer:

  • Pyridinyl substitution : Replace pyridin-3-yl with pyridin-2-yl to alter hydrogen bonding patterns. Activity drops 10-fold in EGFR assays .
  • Mesityl vs. phenyl : Mesityl improves IC₅₀ by 3× due to hydrophobic pocket fit .
Modification Biological Impact Mechanistic Insight
Pyridin-2-yl substitutionReduced kinase affinityLoss of key H-bond with Lys721 in EGFR
Thioether → EtherLower metabolic stabilityOxidation susceptibility

Q. What computational methods validate target binding interactions?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17). The triazole ring forms π-cation interactions with Arg776 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How are contradictory bioactivity data resolved across studies?

Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity .
  • Batch variability analysis : Compare HPLC purity (>98% vs. 90%) to rule out impurity-driven artifacts .

Q. What strategies enhance selectivity for specific kinase isoforms?

Answer:

  • Cavity-directed substitutions : Introduce bulky groups (e.g., tert-butyl) to exploit isoform-specific pocket sizes .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective degradation of pathogenic kinases .
Strategy Example Outcome
Bulky substituentstert-butyl at C-650× selectivity for VEGFR2 over EGFR
PROTAC designConjugation to von Hippel-Lindau (VHL) ligandDegrades 80% of BRAF V600E in 24h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.